molecular formula C24H22N2O4S2 B12035239 N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide) CAS No. 57159-76-9

N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide)

Cat. No.: B12035239
CAS No.: 57159-76-9
M. Wt: 466.6 g/mol
InChI Key: MIVPUXMNDCDKFL-UHFFFAOYSA-N
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Description

4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide is a complex organic compound with the molecular formula C24H22N2O4S2 and a molecular weight of 466.58 g/mol . This compound is known for its unique structural features, which include a naphthyl group, a sulfonamide group, and a methylphenyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The sulfonamide group is known to interact with the active sites of enzymes, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both naphthyl and sulfonamide groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .

Properties

CAS No.

57159-76-9

Molecular Formula

C24H22N2O4S2

Molecular Weight

466.6 g/mol

IUPAC Name

4-methyl-N-[5-[(4-methylphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide

InChI

InChI=1S/C24H22N2O4S2/c1-17-9-13-19(14-10-17)31(27,28)25-23-7-3-6-22-21(23)5-4-8-24(22)26-32(29,30)20-15-11-18(2)12-16-20/h3-16,25-26H,1-2H3

InChI Key

MIVPUXMNDCDKFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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